molecular formula C7H14O2 B15046202 2-Cyclobutylpropane-1,3-diol

2-Cyclobutylpropane-1,3-diol

Cat. No.: B15046202
M. Wt: 130.18 g/mol
InChI Key: DCYXFUZHSKLYQC-UHFFFAOYSA-N
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Description

2-Cyclobutylpropane-1,3-diol is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . This compound features a cyclobutyl group attached to a propane-1,3-diol backbone, making it a diol with two hydroxyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylpropane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of cyclobutylmethyl ketone with formaldehyde in the presence of a base, followed by reduction with sodium borohydride. This method yields the desired diol with high purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylpropane-1,3-diol is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclobutylpropane-1,3-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylpropane-1,3-diol is unique due to the presence of both a cyclobutyl group and two hydroxyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-cyclobutylpropane-1,3-diol

InChI

InChI=1S/C7H14O2/c8-4-7(5-9)6-2-1-3-6/h6-9H,1-5H2

InChI Key

DCYXFUZHSKLYQC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)CO

Origin of Product

United States

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